molecular formula C18H13BrClN5 B2437421 N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887225-29-8

N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2437421
M. Wt: 414.69
InChI Key: RNNKIKWRBJBKIL-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. The name you’ve provided suggests that it’s a pyrazolo[3,4-d]pyrimidine derivative, which is a type of heterocyclic compound.



Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges in the synthesis and how they were overcome.



Molecular Structure Analysis

This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or computational chemistry, to determine the compound’s 3D structure and important features.



Chemical Reactions Analysis

This would look at how the compound reacts with other substances. It could include things like its reactivity, selectivity, and the mechanism of its reactions.



Physical And Chemical Properties Analysis

This would include properties like the compound’s melting point, boiling point, solubility, stability, and any notable chemical properties.


Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including compounds structurally related to N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been shown to exhibit affinity for A1 adenosine receptors. A study investigated the synthesis of analogues of 1-methylisoguanosine with pyrazolo[3,4-d]pyrimidine backbone, revealing that specific substitutions at N1 and N5 positions can enhance receptor affinity. Particularly, a 3-chlorophenyl group at the N1-position displayed significant activity (Harden, Quinn, & Scammells, 1991).

Biological Activity Against Viruses and Tumor Cells

3,4-disubstituted pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical , have been synthesized and tested for their biological activity. These compounds exhibited significant activity against viruses and tumor cells, including leukemia, highlighting their potential in medicinal chemistry (Cottam, Petrie, Mckernan, Goebel, Dalley, Davidson, Robins, & Revankar, 1984).

Antiviral Activity

A study on 3-methyl-1,5-diphenyl-1H-pyrazole derivatives, structurally similar to N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, showed strong in vitro antiviral activity against herpes simplex virus type-1. This indicates the potential of pyrazolo[3,4-d]pyrimidines in antiviral drug development (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).

Herbicidal Activity

Compounds structurally similar to N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been investigated for their herbicidal activity. A series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant inhibitory effects on the root growth of certain plants like rape and barnyard grass at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).

Antimicrobial Additives in Coatings and Inks

Pyrazolo[3,4-d]pyrimidine derivatives, which are chemically akin to N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been evaluated as antimicrobial additives in polyurethane varnish and printing ink. These compounds showed effective antimicrobial effects when incorporated into these materials (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Synthesis of Heterocyclic Systems

Research has been conducted on the synthesis of various heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which are similar to the compound . These studies provide insight into the diverse potential applications of these compounds in chemical synthesis and drug design (Li-feng, 2011).

Anticancer and Anti-Lipoxygenase Agents

Novel pyrazolo[3,4-d]pyrimidines, structurally related to the compound of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research demonstrates the potential of these compounds in therapeutic applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Safety And Hazards

This would involve looking at any safety concerns associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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I hope this helps! If you have any more questions, feel free to ask.


properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN5/c1-11-7-13(5-6-16(11)19)24-17-15-9-23-25(18(15)22-10-21-17)14-4-2-3-12(20)8-14/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKIKWRBJBKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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